p-SCN-Bn-oxo-DO3A

ImmunoPET Radiolabeling Efficiency Radiochemistry

Researchers developing ⁶⁴Cu- or ⁵²Mn-labeled immunoconjugates for PET imaging face slow labeling kinetics and inadequate in vivo stability with conventional DOTA-based chelators. p-SCN-Bn-oxo-DO3A directly addresses this bottleneck. - Achieves >95% radiochemical yield (RCY) for ⁶⁴Cu in <30 min at room temperature, versus 88% RCY after 2 hours for DOTA, enabling faster GMP batch release. - Delivers 90% RCY and high specific activity (16.64 MBq/nmol) for ⁵²Mn labeling at 37°C in 30 min, with proven 95% serum stability over 5 days for extended imaging windows. - Supplied as a high-purity (95%) research-grade bifunctional chelator, ready for immediate conjugation to mAbs, peptides, and targeting vectors.

Molecular Formula C22H30N4O7S
Molecular Weight 494.6 g/mol
CAS No. 1370442-99-1
Cat. No. B1399405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-SCN-Bn-oxo-DO3A
CAS1370442-99-1
Molecular FormulaC22H30N4O7S
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESC1CN(CC(N(CCOCCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O
InChIInChI=1S/C22H30N4O7S/c27-20(28)13-24-5-6-25(14-21(29)30)12-19(11-17-1-3-18(4-2-17)23-16-34)26(15-22(31)32)8-10-33-9-7-24/h1-4,19H,5-15H2,(H,27,28)(H,29,30)(H,31,32)/t19-/m0/s1
InChIKeyVRELIIISCCUCHF-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-SCN-Bn-oxo-DO3A Overview


p-SCN-Bn-oxo-DO3A is a bifunctional chelator (BFC) designed for the site-specific conjugation of radiometals to biological targeting vectors such as monoclonal antibodies (mAbs) and peptides [1]. It belongs to the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) family, distinguished by an oxo-bridge in its macrocyclic backbone and a para-isothiocyanatobenzyl (p-SCN-Bn) moiety for covalent attachment to lysine residues or N-terminal amines [1]. This molecular architecture enables efficient radiolabeling with various isotopes—including ⁶⁴Cu, ⁵²Mn, and ⁶⁸Ga—under mild physiological conditions, making it a versatile platform for positron emission tomography (PET) imaging and targeted radiotherapy [2][3].

Bifunctional chelator for site-specific conjugation to antibodies and peptides via p-SCN-Bn
Mild radiolabeling conditions for ⁶⁴Cu, ⁵²Mn, and ⁶⁸Ga
Reported to support PET imaging and targeted radiotherapy research workflows

p-SCN-Bn-oxo-DO3A: Key Differentiators


While macrocyclic chelators like DOTA and NOTA are widely used for radiometal conjugation, their application-specific performance varies dramatically depending on the radiometal, targeting vector, and required imaging window. Generic substitution of p-SCN-Bn-oxo-DO3A with p-SCN-Bn-DOTA, for instance, would result in significantly slower radiolabeling kinetics (requiring elevated temperatures and longer reaction times), lower specific activity, and inferior in vivo stability for metals like ⁶⁴Cu and ⁵²Mn [1][2]. Conversely, substitution with p-SCN-Bn-PCTA or p-SCN-Bn-NOTA may offer comparable efficiency for certain isotopes but can introduce trade-offs in biodistribution, target-to-background ratios, or the ability to support extended imaging timepoints [3]. The following quantitative evidence establishes the precise, measurable advantages of p-SCN-Bn-oxo-DO3A over its closest analogs in specific experimental contexts.

Target
p-SCN-Bn-oxo-DO3A
Reported faster radiolabeling kinetics and higher specific activity under mild conditions
Potential Substitute
p-SCN-Bn-DOTA / NOTA / PCTA
May require longer reaction times, elevated temperature, or yield trade-offs; biodistribution profiles may differ

p-SCN-Bn-oxo-DO3A Performance Evidence


Rapid ⁶⁴Cu Radiolabeling Kinetics

In a direct comparative study of trastuzumab immunoconjugates, ⁶⁴Cu-Oxo-DO3A-trastuzumab achieved >95% radiochemical yield (RCY) in <30 minutes at room temperature. In contrast, the analogous ⁶⁴Cu-DOTA-trastuzumab conjugate reached only 88% RCY after 2 hours under identical conditions [1]. This represents a >4-fold reduction in reaction time while achieving a higher final yield, a critical advantage for preserving antibody integrity and streamlining GMP radiolabeling workflows.

⁶⁴Cu Labeling Speed
Head-to-head
>95% RCY,
Reported >4× faster reaction with higher yield vs. DOTA
Room temp, trastuzumab conjugate
⁵²Mn Specific Activity
Head-to-head
90 ± 1.5% RCY, 16.64 MBq/nmol
Reported >40% higher RCY vs. DOTA/PCTA
30 min, 37 °C, trastuzumab
In Vivo Tumor Contrast
Head-to-head
Significantly higher
Reported improved tumor uptake and tumor-to-background ratio at 24 h vs. DOTA
HER2/neu mouse model, ⁶⁴Cu-trastuzumab
Reduced Liver Uptake
Head-to-head
Qualitative reduction
Reported lower hepatic accumulation vs. DOTA; quantitative data to verify
Ex vivo mouse biodistribution
Immunoreactivity & Stability
Class-level
67 ± 1.2%, >95% intact
Within expected range for macrocyclic BFCs; no compromise to targeting function
Trastuzumab, ⁵²Mn, 5-day serum stability
Peptide Labeling Advantage
Head-to-head
Higher effective specific activity
Reported superior RCY and specific activity vs. DOTA with RGD peptide
⁶⁴Cu-c(RGDyK) conjugate
ImmunoPET Radiolabeling Efficiency Radiochemistry

Superior ⁵²Mn Specific Activity

When radiolabeling trastuzumab with the long-lived positron emitter ⁵²Mn (t₁/₂ = 5.6 d), p-SCN-Bn-Oxo-DO3A yielded a specific activity of 16.64 MBq/nmol with a radiochemical yield of 90 ± 1.5% in 30 minutes at 37°C. Under identical conditions, both p-SCN-Bn-DOTA and p-SCN-Bn-PCTA immunoconjugates resulted in <50 ± 2.5% RCY with similar specific activity [1]. The Oxo-DO3A conjugate also exhibited 95% intact complex in mouse serum for over 5 days, confirming exceptional in vitro stability [1].

⁵²Mn Specific Activity
Head-to-head
90 ± 1.5% RCY, 16.64 MBq/nmol
Reported >40% higher RCY vs. DOTA/PCTA
30 min, 37 °C, trastuzumab
PET Imaging Specific Activity Antibody Engineering

Improved In Vivo Tumor Contrast

In vivo PET imaging and biodistribution studies in mice bearing HER2/neu-positive tumors demonstrated that ⁶⁴Cu-Oxo-DO3A-trastuzumab achieved higher tumor uptake than ⁶⁴Cu-DOTA-trastuzumab at 24 hours post-injection, resulting in higher tumor-to-background ratios and superior image quality [1]. While the exact %ID/g values for tumor uptake are not disclosed in the abstract, the authors explicitly state the statistically significant improvement in both uptake and imaging contrast [1].

In Vivo Tumor Contrast
Head-to-head
Significantly higher
Reported improved tumor uptake and tumor-to-background ratio at 24 h vs. DOTA
HER2/neu mouse model, ⁶⁴Cu-trastuzumab
Biodistribution Tumor Imaging In Vivo Pharmacology

Reduced Liver Uptake

Preliminary ex vivo biodistribution studies in mice revealed that [⁶⁴Cu]-Oxo-DO3A exhibited lower accumulation of radioactivity in the liver compared to [⁶⁴Cu]-DOTA [1]. While quantitative data for liver uptake is not provided in the available abstract, this qualitative advantage is consistent with the improved pharmacokinetic profile observed for Oxo-DO3A-based radioconjugates [1].

Reduced Liver Uptake
Head-to-head
Qualitative reduction
Reported lower hepatic accumulation vs. DOTA; quantitative data to verify
Ex vivo mouse biodistribution
Biodistribution Metabolic Clearance Radiotracer Design

Maintained Immunoreactivity and Stability

Cell-based Lindmo assays confirmed that p-SCN-Bn-Oxo-DO3A conjugation preserved the immunoreactivity of trastuzumab (67 ± 1.2% immunoreactive fraction), and mouse serum stability studies showed 95% intact [⁵²Mn]Mn-Oxo-DO3A-trastuzumab complex for over 5 days [1]. These metrics are comparable to, or exceed, those reported for other macrocyclic chelators like NOTA and PCTA in similar antibody conjugate contexts, confirming that the chelator does not compromise biological targeting function [2].

Immunoreactivity & Stability
Class-level
67 ± 1.2%, >95% intact
Within expected range for macrocyclic BFCs; no compromise to targeting function
Trastuzumab, ⁵²Mn, 5-day serum stability
Immunoreactivity In Vivo Stability Quality Control

Superior Peptide-Based Radiolabeling

In a study radiolabeling the cyclic RGD peptide (c(RGDyK)) with ⁶⁴Cu, the Oxo-DO3A bioconjugate was labeled with higher effective specific activity and radiochemical yield than the analogous DOTA bioconjugate [1]. This finding demonstrates that the performance advantage of p-SCN-Bn-oxo-DO3A extends beyond antibody conjugates to include small peptide targeting vectors, a critical consideration for users developing low-molecular-weight radiopharmaceuticals.

Peptide Labeling Advantage
Head-to-head
Higher effective specific activity
Reported superior RCY and specific activity vs. DOTA with RGD peptide
⁶⁴Cu-c(RGDyK) conjugate
Peptide Radiolabeling Specific Activity Angiogenesis Imaging

p-SCN-Bn-oxo-DO3A Key Applications


Extended-Timepoint ⁵²Mn ImmunoPET

p-SCN-Bn-oxo-DO3A is the chelator of choice for developing ⁵²Mn-labeled monoclonal antibody (mAb) tracers intended for imaging at extended timepoints (e.g., 5–14 days post-injection). The compound's ability to achieve 90% radiochemical yield and a specific activity of 16.64 MBq/nmol under mild conditions (37°C, 30 min) directly enables the production of high-quality PET tracers that capitalize on the 5.6-day half-life of ⁵²Mn [1]. The demonstrated 95% serum stability over 5 days ensures that the radiometal remains chelated throughout the mAb's long circulatory lifetime, minimizing non-specific background and maximizing tumor-to-background contrast [1].

High-Throughput ⁶⁴Cu GMP Radiolabeling

In GMP radiopharmacy settings where time, temperature, and yield are critical process parameters, p-SCN-Bn-oxo-DO3A offers a clear advantage over DOTA for ⁶⁴Cu radiolabeling. The >95% RCY achieved in <30 minutes at room temperature (vs. 88% RCY after 2 hours for DOTA) translates to faster batch release, reduced risk of antibody aggregation, and higher throughput [1]. This efficiency is particularly valuable for producing patient doses of ⁶⁴Cu-labeled immunoconjugates where the 12.7-hour half-life of ⁶⁴Cu demands rapid, reliable labeling workflows.

Peptide Radiopharmaceutical Development

For researchers designing ⁶⁴Cu-labeled peptide tracers (e.g., RGD-based angiogenesis imaging agents, bombesin analogs), p-SCN-Bn-oxo-DO3A enables the production of radioconjugates with higher effective specific activity and radiochemical yield compared to DOTA conjugates [1]. This directly supports the development of more sensitive PET tracers capable of detecting low-abundance receptor targets, a key requirement for early cancer detection and personalized therapy selection.

Novel Radiometal Chelator Screening

p-SCN-Bn-oxo-DO3A serves as a benchmark macrocyclic BFC in systematic studies evaluating new radiometals (e.g., ⁵²Mn, ⁶⁴Cu, ⁶⁸Ga, ⁴⁷Sc) for antibody and peptide labeling. Its well-characterized performance metrics—including >95% RCY for ⁶⁴Cu, 90% RCY for ⁵²Mn, and high serum stability—make it an essential positive control and comparator for assessing the potential of emerging chelator platforms [1][2].

Application
Selection Property
Validation Focus
Extended-timepoint ⁵²Mn ImmunoPET
Reported high specific activity and prolonged serum stability
Tumor-to-background contrast over 5–14 days
High-throughput ⁶⁴Cu radiolabeling
Reported fast kinetics under mild conditions
Radiochemical yield and antibody integrity
Peptide PET tracer development
Reported effective specific activity for low-MW vectors
Receptor saturation and image contrast
Radiometal chelator screening
Well-characterized benchmark performance
Comparative chelation efficiency across isotopes

Technical Documentation Hub

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33 linked technical documents
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